L-Proline methyl ester hydrochloride
Overview
Description
L-Proline methyl ester hydrochloride is a white crystalline powder derived from the amino acid L-proline. It is commonly used as a building block in the synthesis of various pharmaceuticals and biologically active compounds . This compound is known for its good solubility in water and organic solvents, making it suitable for a wide range of reactions .
Mechanism of Action
Target of Action
L-Proline methyl ester hydrochloride, also known as H-Pro-OMe.HCl, (S)-methyl pyrrolidine-2-carboxylate Hydrochloride, or Methyl L-prolinate hydrochloride, is primarily used as a building block in peptide synthesis
Mode of Action
This compound acts as a catalyst in the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones via the Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea . It facilitates the reaction and increases the yield of the desired product.
Biochemical Pathways
The primary biochemical pathway involving this compound is the Biginelli reaction . This three-component reaction involves the condensation of an aldehyde, a β-keto ester (such as methyl acetoacetate), and urea to form a dihydropyrimidinone. This compound acts as a catalyst to facilitate this reaction.
Result of Action
The primary result of the action of this compound is the formation of 3,4-dihydropyrimidin-2-(1H)-ones via the Biginelli reaction . These compounds have a wide range of potential applications, including as building blocks for more complex molecules in medicinal chemistry.
Action Environment
The efficacy and stability of this compound as a catalyst can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the compound is hygroscopic and should be stored in an inert atmosphere at 2-8°C . Its solubility can also be affected by the solvent used, with it being slightly soluble in chloroform, methanol, and water .
Biochemical Analysis
Biochemical Properties
L-Proline methyl ester hydrochloride is involved in several biochemical reactions. It acts as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea . This compound interacts with various enzymes and proteins, influencing their function and activity .
Cellular Effects
This compound has significant antiproliferative activity and induces apoptotic cell death in colorectal carcinoma cells . It also inhibits the proliferation of lymphocytes by inhibiting protein synthesis . These effects on cell function highlight its potential role in influencing cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Proline methyl ester hydrochloride is typically synthesized by reacting L-proline with methanol in the presence of a catalyst under neutral conditions . One common method involves dissolving L-proline in anhydrous methanol, cooling the solution using an ice bath, and then adding thionyl chloride. The reaction mixture is stirred at 0°C for one hour and then allowed to stir at room temperature overnight. The solvent is removed under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Proline methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
L-Proline methyl ester hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- L-proline methyl ester hydrochloride
- Methyl L-prolinate
- N-carbobenzyloxy-L-proline methyl ester
- Boc-L-proline methyl ester
Uniqueness
This compound is unique due to its high solubility in both water and organic solvents, making it versatile for various reactions. Its role as a chiral auxiliary and building block in peptide synthesis further distinguishes it from other similar compounds .
Properties
IUPAC Name |
methyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEIPVHJHZTMDP-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2133-40-6 | |
Record name | L-Proline, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2133-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl L-prolinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002133406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl L-prolinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL L-PROLINATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LWL7P890M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical synthetic route for L-Proline methyl ester hydrochloride?
A1: this compound is commonly synthesized from L-Proline. One method involves reacting L-Proline with methanol in the presence of thionyl chloride (SOCl2) to form this compound directly, bypassing the need for crystallization []. Another method utilizes a three-step process starting with this compound, involving amino protection, reaction with Grignard reagents, and finally, deprotection of the amino-protected groups [].
Q2: What are some applications of this compound in synthetic organic chemistry?
A2: This compound serves as a versatile building block in various syntheses. It acts as a precursor in synthesizing novel influenza neuraminidase inhibitors like cis-4-azido-L-proline methyl ester hydrochloride []. It's also a key component in synthesizing the endothelin receptor antagonist, Ambrisentan, used to treat pulmonary arterial hypertension []. Furthermore, it plays a crucial role in constructing indolizidine skeletons, important structural motifs found in various alkaloids, via the formation of C-N bonds through palladium-catalyzed reactions [].
Q3: Has the molecular structure of this compound been investigated using spectroscopic techniques?
A3: Yes, researchers have successfully characterized this compound using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy []. These techniques provide insights into the vibrational modes of the molecule, confirming its structural features and bonding characteristics.
Q4: Are there computational studies available on this compound?
A4: Absolutely. Computational studies employing Hartree-Fock and Density Functional Theory (DFT) methods, specifically B3LYP with the 6-311++G(d,p) basis set, have been performed on this compound []. These calculations provide valuable information on the optimized geometry, atomic charge distributions, and molecular orbital energies (HOMO/LUMO), contributing to a deeper understanding of the compound's electronic structure and potential reactivity.
Q5: What is the significance of the "hydrochloride" component in this compound?
A5: The "hydrochloride" indicates that L-Proline methyl ester is present as its hydrochloride salt. This salt form enhances the compound's stability and solubility in various solvents, making it easier to handle and utilize in chemical reactions.
Q6: Can this compound be used in enantioselective synthesis?
A6: Yes, its chiral nature makes this compound valuable for enantioselective synthesis. For instance, it's used in resolving racemic mixtures, like the resolution of 2-hydroxy-3-methoxy-3,3-dibenzylpropionic acid racemate, by selectively reacting with one enantiomer over the other []. This selectivity is crucial in obtaining optically pure compounds, which is particularly important in pharmaceutical applications.
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